molecular formula C14H20Cl2N2O2 B7969689 3-(4-(4-Chlorobenzyl)piperazin-1-yl)propanoic acid hydrochloride

3-(4-(4-Chlorobenzyl)piperazin-1-yl)propanoic acid hydrochloride

Cat. No.: B7969689
M. Wt: 319.2 g/mol
InChI Key: LGJYBFGTRHAHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(4-Chlorobenzyl)piperazin-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C14H19ClN2O2•2HCl. It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its unique structure, which includes a piperazine ring substituted with a chlorobenzyl group and a propanoic acid moiety.

Preparation Methods

The synthesis of 3-(4-(4-Chlorobenzyl)piperazin-1-yl)propanoic acid hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane.

    Substitution with Chlorobenzyl Group: The piperazine ring is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to form 4-(4-chlorobenzyl)piperazine.

    Addition of Propanoic Acid Moiety: The final step involves the reaction of 4-(4-chlorobenzyl)piperazine with 3-bromopropanoic acid in the presence of a base to form 3-(4-(4-chlorobenzyl)piperazin-1-yl)propanoic acid.

Chemical Reactions Analysis

3-(4-(4-Chlorobenzyl)piperazin-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-(4-Chlorobenzyl)piperazin-1-yl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving the modulation of biological pathways and the investigation of receptor-ligand interactions.

    Medicine: Research involving this compound includes the development of potential therapeutic agents for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-(4-Chlorobenzyl)piperazin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the chlorobenzyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-(4-(4-Chlorobenzyl)piperazin-1-yl)propanoic acid hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2.ClH/c15-13-3-1-12(2-4-13)11-17-9-7-16(8-10-17)6-5-14(18)19;/h1-4H,5-11H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJYBFGTRHAHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)CC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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